LogP Lipophilicity: Diisobutyl vs. Diethylcarbamoyl
The diisobutyl substitution on the carbamoyl nitrogen of 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid produces a calculated LogP value of 3.018, compared to an estimated LogP of approximately 1.9 for the diethylcarbamoyl analog (C₁₂H₂₁NO₃) . This >1.1 log unit difference translates to a 12.6-fold higher predicted octanol-water partition coefficient. The increased lipophilicity is attributable to the additional four methylene and two methyl groups present in the diisobutyl substituents relative to diethyl groups, providing greater hydrophobic surface area and reduced aqueous solubility [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.018 (calculated) |
| Comparator Or Baseline | 2-(Diethylcarbamoyl)cyclohexanecarboxylic acid: ~1.9 (estimated) |
| Quantified Difference | ΔLogP ≈ 1.12 (12.6-fold partition coefficient difference) |
| Conditions | Calculated using fragment-based method; no experimental determination reported |
Why This Matters
Lipophilicity differences of this magnitude directly impact membrane permeability, metabolic stability, and organic-phase extraction efficiency, making the diisobutyl variant functionally non-interchangeable with shorter-chain analogs in applications requiring hydrophobic compound behavior.
- [1] ChemSrc. 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid properties. ChemSrc Database (2018). View Source
